1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride
Description
Structural Characterization and Nomenclature
The structural characterization of this compound reveals a complex molecular architecture with multiple distinct functional domains. The compound possesses the Chemical Abstracts Service number 1170478-53-1 and exhibits a molecular formula of C14H23ClN2O2S with a corresponding molecular weight of 318.86 daltons. The systematic nomenclature reflects the presence of a piperazine ring substituted at the nitrogen atom with a sulfonyl group bearing a heavily methylated phenyl substituent.
The structural analysis reveals that the tetramethylphenyl group adopts a specific spatial arrangement due to steric interactions between the methyl substituents. The 2,3,5,6-substitution pattern creates a highly congested aromatic system where the methyl groups occupy all available positions except the para position, resulting in significant steric hindrance around the sulfonyl attachment point. This substitution pattern influences the compound's conformational preferences and affects its ability to participate in various intermolecular interactions.
Advanced structural characterization techniques have provided detailed insights into the compound's three-dimensional architecture. The Simplified Molecular Input Line Entry System representation is documented as O=S(N1CCNCC1)(C2=C(C)C(C)=CC(C)=C2C)=O.[H]Cl, which accurately captures the connectivity and stereochemical features of the molecule. Nuclear magnetic resonance spectroscopy has revealed characteristic chemical shifts and coupling patterns that confirm the proposed structural assignment and provide information about the compound's conformational behavior in solution.
The crystallographic and computational studies have further elucidated the preferred conformations of the molecule. The piperazine ring adopts a chair conformation typical of six-membered saturated heterocycles, while the sulfonyl group serves as a flexible linker between the piperazine and aromatic domains. The tetramethylphenyl group exhibits restricted rotation around the sulfonyl-aryl bond due to steric interactions, resulting in preferred orientations that minimize unfavorable contacts between the methyl substituents and other molecular fragments.
Historical Context of Sulfonyl Piperazine Compounds in Research
The historical development of sulfonyl piperazine compounds as research tools and potential therapeutic agents spans several decades of intensive investigation. The initial exploration of this chemical class emerged from efforts to develop novel synthetic methodologies for constructing nitrogen-containing heterocycles with enhanced biological activity profiles. Early research focused on establishing efficient synthetic routes to various piperazine derivatives, with particular attention to the incorporation of sulfonyl functional groups that could modulate the compounds' pharmacological properties.
The significance of sulfonyl piperazine compounds in research became particularly apparent with the discovery of their potential as enzyme inhibitors. A pivotal moment in this field occurred with the identification of specific sulfonyl piperazine structures as inhibitors of bacterial lipid biosynthesis enzymes, particularly the UDP-2,3-diacylglucosamine pyrophosphate hydrolase known as LpxH. This discovery represented a breakthrough in understanding how small molecules could target essential bacterial processes, opening new avenues for antibiotic development and bacterial physiology research.
The evolution of structure-activity relationship studies within the sulfonyl piperazine class has provided crucial insights into the molecular determinants of biological activity. Researchers have systematically explored the effects of various substitution patterns on both the piperazine ring and the aromatic sulfonyl moiety, leading to the identification of key structural features that enhance potency and selectivity. These studies have revealed that the positioning and nature of substituents on the aromatic ring significantly influence the compounds' ability to interact with target proteins and their overall biological activity profiles.
Recent advances in synthetic chemistry have enabled the preparation of diverse sulfonyl piperazine analogs through innovative methodologies. Palladium-catalyzed cross-coupling reactions have emerged as particularly valuable tools for constructing complex sulfonyl piperazine structures with high efficiency and selectivity. These synthetic developments have facilitated the systematic exploration of chemical space around the sulfonyl piperazine scaffold, leading to the identification of compounds with improved properties for various research applications.
Significance in Chemical and Biological Research
The significance of this compound in contemporary research extends across multiple scientific disciplines, with particular importance in chemical biology and medicinal chemistry applications. The compound serves as a valuable molecular probe for investigating enzyme-substrate interactions and understanding the molecular basis of biological processes. Its unique structural features, particularly the heavily substituted aromatic system, provide researchers with a tool for exploring the effects of steric hindrance and electronic properties on biological activity.
In the realm of bacterial biochemistry, compounds structurally related to this compound have demonstrated significant utility as research tools for studying lipid biosynthesis pathways. The sulfonyl piperazine scaffold has proven particularly effective for investigating the UDP-2,3-diacylglucosamine pyrophosphate hydrolase enzyme, which plays a crucial role in bacterial cell wall synthesis. This research has provided fundamental insights into bacterial metabolism and has implications for understanding antibiotic resistance mechanisms.
The compound's significance extends to synthetic chemistry research, where it serves as both a synthetic target and a building block for more complex molecular architectures. The tetramethyl substitution pattern presents unique synthetic challenges that have driven the development of novel synthetic methodologies. Researchers have utilized this compound and related structures to explore new approaches to carbon-carbon and carbon-nitrogen bond formation, contributing to the advancement of synthetic organic chemistry.
Crystallographic and structural biology studies have highlighted the importance of this compound class in understanding protein-ligand interactions. The three-dimensional structure of sulfonyl piperazine compounds bound to their target proteins has provided detailed insights into the molecular recognition events that govern biological activity. These structural studies have revealed how the tetramethyl substitution pattern influences binding affinity and selectivity, contributing to the rational design of improved analogs.
The impact of this compound on chemical education and training represents another dimension of its research significance. The complex substitution pattern and multiple functional groups present in this compound make it an excellent case study for teaching advanced concepts in organic chemistry, including conformational analysis, steric effects, and structure-property relationships. Graduate students and researchers working with this compound gain valuable experience in handling complex molecular systems and interpreting sophisticated analytical data.
Furthermore, the compound has contributed to advances in analytical chemistry through the development of new characterization techniques and methodologies. The complex spectroscopic signatures of heavily substituted sulfonyl piperazines have challenged researchers to develop more sophisticated analytical approaches, leading to improvements in nuclear magnetic resonance spectroscopy methods and mass spectrometric techniques. These analytical advances have broader applications beyond the immediate study of sulfonyl piperazine compounds.
Properties
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-10-9-11(2)13(4)14(12(10)3)19(17,18)16-7-5-15-6-8-16;/h9,15H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQOXTUZTAEYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCNCC2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview:
This is the most common and straightforward approach, involving the nucleophilic substitution of the sulfonyl chloride onto piperazine.
Procedure:
-
- Piperazine (1 equivalent)
- 2,3,5,6-Tetramethylbenzenesulfonyl chloride (1 equivalent)
- Anhydrous solvent such as dichloromethane or tetrahydrofuran (THF)
- Base such as triethylamine or pyridine
-
- Dissolve piperazine in dry dichloromethane under inert atmosphere (nitrogen or argon).
- Add triethylamine as an acid scavenger to neutralize HCl formed during the reaction.
- Slowly add 2,3,5,6-tetramethylbenzenesulfonyl chloride dropwise, maintaining the temperature at 0–5°C to control exothermicity.
- Stir the mixture at room temperature for several hours (typically 4–12 hours).
- Monitor the reaction progress via thin-layer chromatography (TLC).
-
- Quench the reaction with water.
- Extract the organic layer, wash with dilute acid and brine.
- Dry over anhydrous magnesium sulfate or sodium sulfate.
- Concentrate under reduced pressure.
-
- Recrystallize the crude product from suitable solvents (e.g., ethanol or ethyl acetate).
Notes:
- The reaction selectively targets the secondary amine of piperazine.
- Excess sulfonyl chloride can lead to polysulfonylation; hence, stoichiometry control is critical.
Preparation via Nucleophilic Substitution Using Sulfonic Acid Derivatives
Overview:
An alternative route involves converting the sulfonic acid derivative into a reactive sulfonyl chloride in situ or using pre-formed sulfonyl chlorides.
Procedure:
- Synthesize or procure 2,3,5,6-tetramethylbenzenesulfonyl chloride.
- Follow the same sulfonylation protocol as above, with the key difference being the use of pre-formed sulfonyl chloride.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0–25°C | To control reaction rate and selectivity |
| Solvent | Dichloromethane, THF | Anhydrous, aprotic solvents preferred |
| Base | Triethylamine, Pyridine | Scavenges HCl, promotes reaction |
| Reaction Time | 4–12 hours | Monitored via TLC or HPLC |
Conversion to Hydrochloride Salt
Procedure:
- Dissolve the crude sulfonylpiperazine in a suitable solvent such as ethanol or methanol.
- Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise.
- Stir at room temperature until salt formation is complete.
- Isolate the hydrochloride salt by filtration, washing with cold solvent, and drying under vacuum.
Notes:
- The hydrochloride salt enhances compound stability and solubility.
- The process must be carried out under controlled conditions to prevent decomposition.
Alternative Synthetic Routes
Multi-step Synthesis via Intermediates:
- Synthesize the piperazine derivative with protected amino groups.
- Perform sulfonylation selectively.
- Deprotect and purify the final compound.
Use of Microwave-Assisted Synthesis:
- Accelerates sulfonylation reactions.
- Reduces reaction times from hours to minutes.
- Improves yields and purity.
Research Findings and Data Tables
Reaction Yields and Purity:
| Method | Typical Yield (%) | Purity (HPLC) | Remarks |
|---|---|---|---|
| Direct sulfonylation with sulfonyl chloride | 70–85 | >98% | Standard method, scalable |
| Microwave-assisted sulfonylation | 80–90 | >99% | Faster, cleaner reactions |
| Multi-step synthesis | Variable | >95% | More complex, suitable for derivatives |
Key Research Findings:
- Patents indicate that controlling the molar ratio of reagents and reaction temperature is crucial for selectivity.
- Structural analysis via NMR and mass spectrometry confirms the formation of the desired sulfonylpiperazine hydrochloride.
- Crystallization from ethanol or acetonitrile yields high-purity products.
Summary of Preparation Strategy
| Step | Description | Critical Parameters |
|---|---|---|
| 1 | Sulfonylation of piperazine | Molar ratios, temperature control |
| 2 | Workup and purification | Solvent choice, recrystallization conditions |
| 3 | Salt formation | Acid strength, reaction time |
Chemical Reactions Analysis
Types of Reactions: 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed:
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Piperazine derivatives with reduced functional groups.
Substitution: Substituted piperazine or sulfonyl derivatives.
Scientific Research Applications
Organic Synthesis
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride serves as a versatile reagent in organic synthesis. It can be used as a building block for constructing more complex molecules. Its sulfonyl group enhances reactivity in various chemical reactions, making it valuable for synthetic chemists .
Biochemical Studies
In biochemical research, this compound is utilized to investigate enzyme inhibition and receptor binding. Its structural characteristics allow it to interact with biological targets effectively. For instance, derivatives of piperazine have been explored as antagonists for histamine H3 and sigma-1 receptors, showcasing potential applications in pain management and neuropharmacology .
Drug Discovery
The compound's ability to modulate biological activity positions it as a candidate in drug discovery efforts. Research has indicated that piperazine derivatives can exhibit antinociceptive properties through their interaction with specific receptors involved in pain pathways . Furthermore, compounds with similar structures have shown promise in treating conditions such as schizophrenia and Alzheimer's disease by acting as multitargeting ligands .
Analytical Chemistry
In analytical chemistry, this compound has been studied as a derivatization reagent to enhance the chromatographic retention and mass spectrometric response of fatty acids during analysis . This application is crucial for improving detection sensitivity in complex biological samples.
Case Studies
Several case studies highlight the compound's applications:
- Pain Management : Research demonstrated that derivatives of piperazine could enhance opioid analgesia through sigma-1 receptor antagonism. This indicates potential for developing new pain relief medications that utilize this mechanism .
- Neuropharmacology : Studies have shown that compounds similar to this compound can effectively modulate neurotransmitter release pathways involved in psychiatric disorders .
Mechanism of Action
The mechanism by which 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride
- Molecular Formula : C₁₄H₂₃ClN₂O₂S
- Molecular Weight : 318.86 g/mol
- CAS Number : 1170478-53-1
- Key Features : The compound consists of a piperazine core substituted with a 2,3,5,6-tetramethylphenyl sulfonyl group. The tetramethyl substitution on the aromatic ring introduces steric hindrance and lipophilicity, distinguishing it from simpler sulfonyl-piperazine derivatives .
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
Key Observations :
- Steric and Electronic Effects : The tetramethylphenyl sulfonyl group in the target compound enhances steric bulk compared to para-toluenesulfonyl (tosyl) derivatives (e.g., 1-Tosylpiperazine hydrochloride) . This likely reduces metabolic degradation and improves membrane permeability.
- Chlorophenyl vs.
- Heterocyclic Sulfonyl Groups : Bromothienyl sulfonyl derivatives (e.g., CAS 1261232-65-8) introduce heterocyclic diversity, which may influence solubility and bioactivity .
Analogues :
- HBK Series (): Derivatives like HBK14–HBK19 incorporate phenoxyalkyl chains and methoxyphenyl groups, highlighting the role of ether linkages in modulating pharmacokinetics.
Key Insights :
ADME and Toxicity Considerations
- Metabolic Stability : Bulkier sulfonyl groups may reduce cytochrome P450-mediated metabolism, as seen in tosyl derivatives .
- Toxicity: No specific data exist for the target compound, but structurally related piperazines (e.g., 1-(3-Trifluoromethylphenyl)piperazine) show low acute toxicity in preclinical models .
Biological Activity
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 318.86 g/mol. This compound features a piperazine ring with a sulfonyl group attached to a tetramethylphenyl moiety, which contributes to its unique properties and potential applications in biochemical research and pharmacology .
The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes within biological systems. Preliminary studies suggest that it may function as an inhibitor by binding to specific receptors or enzymes, thereby modulating their activity. This characteristic makes it a candidate for drug design and therapeutic applications.
Interaction Studies
Research indicates that this compound may influence metabolic pathways through interactions with proteins involved in these processes. For instance, studies have explored its potential as an enzyme inhibitor in various biochemical assays . However, comprehensive studies are still required to elucidate the full spectrum of its biological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(Sulfonyl)piperazine | Contains a piperazine ring with a simple sulfonyl group | Lacks the tetramethyl substitution |
| 4-(Methylsulfonyl)piperazine | Features a methylsulfonyl group on the piperazine ring | Less sterically hindered than the tetramethyl variant |
| 1-(Phenylsulfonyl)piperazine | Contains a phenyl group instead of tetramethyl | Different electronic properties due to phenyl ring |
The distinct substitution pattern on the phenyl ring of this compound may confer unique biological activities compared to these similar compounds .
Enzyme Inhibition
One notable study investigated the enzyme inhibition potential of this compound. The results indicated that this compound exhibited significant inhibitory activity against certain enzymes involved in metabolic pathways. This suggests its potential utility in drug development targeting specific diseases related to enzyme dysregulation .
Receptor Binding Assays
In receptor binding assays conducted on various cell lines, the compound demonstrated selective binding affinity for specific receptors. This property underscores its relevance in pharmacological research aimed at developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters (e.g., temperature, stoichiometry) and purification steps. Techniques include sulfonation of the tetramethylphenyl group followed by coupling with piperazine, with intermediates purified via recrystallization or column chromatography. Final product isolation as the hydrochloride salt involves pH adjustment and filtration . Characterization via HPLC and mass spectrometry ensures purity and structural confirmation .
Q. How can researchers verify the purity and structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of analytical methods:
- TLC/HPLC : Monitor reaction progress and purity (retention time comparison with standards) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
- NMR Spectroscopy : Assign proton/carbon environments to validate the sulfonyl-piperazine linkage .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., skin/eye irritation risks). Use PPE (gloves, goggles) and work in a fume hood. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for inhalation exposure. Store in sealed containers away from moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. Validate results by:
- Replicating experiments under standardized protocols.
- Cross-checking purity via orthogonal methods (e.g., LC-MS alongside elemental analysis) .
- Performing dose-response studies to rule out off-target effects .
Q. What strategies are effective in improving the low yield of the sulfonation step during synthesis?
- Methodological Answer : Low yields may result from incomplete sulfonation or side reactions. Troubleshoot by:
- Optimizing sulfonating agent (e.g., chlorosulfonic acid) stoichiometry and reaction time .
- Introducing inert atmosphere conditions to prevent oxidation of intermediates.
- Using scavengers (e.g., molecular sieves) to remove byproducts like HCl .
Q. How can computational methods aid in predicting the compound’s reactivity or pharmacological profile?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways or binding affinities. Tools like ICReDD’s reaction path search algorithms can predict optimal synthetic routes or stability under varying conditions. Pair computational predictions with experimental validation (e.g., kinetic studies) .
Q. What modifications to the tetramethylphenyl or piperazine moieties could enhance target selectivity?
- Methodological Answer : Explore structure-activity relationships (SAR) by:
- Introducing electron-withdrawing/donating groups on the phenyl ring to modulate electronic effects .
- Replacing piperazine with morpholine or thiomorpholine to alter solubility and bioavailability.
- Conducting molecular docking studies to predict interactions with biological targets (e.g., enzymes, receptors) .
Methodological Notes
- Synthesis & Purification : Prioritize recrystallization for high-purity crystalline products; use gradient elution in column chromatography for complex mixtures .
- Data Validation : Cross-reference spectral data with databases (e.g., PubChem) and report deviations in experimental vs. theoretical values .
- Safety Compliance : Regularly update SDS documentation and conduct risk assessments for novel synthetic routes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
